2-Bromo-5-chloro-4-fluorobenzyl alcohol

Description

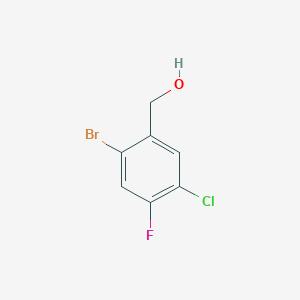

2-Bromo-5-chloro-4-fluorobenzyl alcohol (C₇H₅BrClFO) is a halogenated benzyl alcohol derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2-, 5-, and 4-positions of the benzene ring, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its halogen substituents. Halogenated benzyl alcohols are often utilized in cross-coupling reactions, nucleophilic substitutions, and as precursors for bioactive molecules .

Properties

IUPAC Name |

(2-bromo-5-chloro-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFUFECBSFOYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzyl alcohol typically involves the halogenation of a phenylmethanol precursor. One common method includes the use of 5-bromo-2-chlorotoluene as a starting material. The reaction involves the bromination of 5-bromo-2-chlorotoluene using N-bromo-succinimide (NBS) in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) in chloroform. The reaction mixture is refluxed for several hours, followed by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

Oxidation: Formation of (2-Bromo-5-chloro-4-fluorophenyl)aldehyde or (2-Bromo-5-chloro-4-fluorophenyl)carboxylic acid.

Reduction: Formation of (2-Bromo-5-chloro-4-fluorophenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzyl alcohol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzyl alcohol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Solubility and Physicochemical Properties

- Fluorine Impact: Fluorinated derivatives (e.g., 4-Bromo-2-fluorobenzyl alcohol) show improved solubility in aprotic solvents like DMSO and DMF compared to chlorinated or non-halogenated analogs .

- Hydroxyl Group Influence : 5-Bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) has higher water solubility (2.1 mg/mL at 25°C) due to the hydroxyl group, whereas halogen-only analogs are typically insoluble in water .

Biological Activity

2-Bromo-5-chloro-4-fluorobenzyl alcohol is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of halogen substituents, which can influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C8H7BrClF

- Molecular Weight : 237.50 g/mol

- CAS Number : 1502835-28-0

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's lipophilicity and binding affinity, allowing it to interact effectively with biological macromolecules.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Its structure allows for interaction with various receptors, influencing cellular signaling pathways.

Biological Activity Data

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting potential use as an antimicrobial agent. -

Cytotoxic Effects :

In vitro studies demonstrated that this compound induces cell death in several cancer cell lines through apoptosis. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process. -

Enzyme Inhibition Studies :

Research focused on the inhibition of specific metabolic enzymes by this compound revealed significant inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.